Product packaging for 3-(2-Methylpropyl)oxan-4-one(Cat. No.:CAS No. 1541653-29-5)

3-(2-Methylpropyl)oxan-4-one

Cat. No.: B2431375
CAS No.: 1541653-29-5
M. Wt: 156.225
InChI Key: HKJSPEXJVDNONX-UHFFFAOYSA-N
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Description

Contextualization of Oxanones within Contemporary Organic Synthesis Research

Oxanones, and more specifically tetrahydropyran-4-ones, are a subclass of tetrahydropyrans that have garnered significant attention in modern organic synthesis. Their utility stems from their role as versatile building blocks. chemicalbook.com The ketone functionality within the six-membered ring allows for a wide array of chemical transformations, making them valuable precursors for more complex molecular architectures. Research in this area is dynamic, with ongoing efforts to develop novel and efficient synthetic routes to these compounds. bohrium.com

Significance of Substituted Tetrahydropyran-4-ones as Synthetic Intermediates and Scaffolds

Substituted tetrahydropyran-4-ones are highly valued as synthetic intermediates. acs.org The strategic placement of substituents on the tetrahydropyran (B127337) ring can influence the molecule's conformation and reactivity, providing a scaffold for the stereoselective synthesis of intricate natural products and their analogues. nih.govrsc.org The development of methods for their diastereoselective synthesis is a key area of focus, as the spatial arrangement of atoms is crucial for the biological activity of the final products. acs.orgresearchgate.net

The versatility of the tetrahydropyran-4-one core is highlighted by its presence in numerous natural products with diverse biological activities. researchgate.net This has made them attractive targets for total synthesis and for the creation of compound libraries for drug discovery.

Overview of Academic Research Trajectories for 3-(2-Methylpropyl)oxan-4-one

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, research on analogous 3-substituted and polysubstituted tetrahydropyranones provides a clear indication of its potential research trajectories. The primary focus of such research is often on the development of stereoselective synthetic methods.

Key research directions include:

Stereoselective Synthesis: Developing methods to control the stereochemistry at the C3 position is a major challenge and a significant area of research. This includes the use of chiral catalysts and auxiliaries to favor the formation of a specific stereoisomer. nih.gov

Conformational Analysis: Understanding the conformational preferences of the tetrahydropyran ring, influenced by the 3-isobutyl substituent, is crucial for predicting its reactivity and designing further synthetic transformations. nih.govresearchgate.net

Application in Total Synthesis: Utilizing this compound as a key intermediate in the synthesis of more complex natural products or pharmaceutically relevant molecules is a likely goal for synthetic chemists.

Interactive Data Table: Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
Tetrahydro-4H-pyran-4-oneC5H8O2100.12Unsubstituted parent compound, versatile building block. chemicalbook.com
(4R)-4-methyl-2-(2-methylpropyl)oxan-4-olC10H20O2172.26A related tetrahydropyran with hydroxyl and methyl substituents. nih.govsmolecule.comalfa-chemistry.comnih.gov
3,4-dihydropyrimidin-2(1H)-oneC4H6N2O98.10A related heterocyclic compound with a six-membered ring. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B2431375 3-(2-Methylpropyl)oxan-4-one CAS No. 1541653-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpropyl)oxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(2)5-8-6-11-4-3-9(8)10/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJSPEXJVDNONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Preparation of 3 2 Methylpropyl Oxan 4 One and Analogues

Diversification of Synthetic Routes to 3-(2-Methylpropyl)oxan-4-one and Related Structures

Radical-Mediated Cyclization and Functionalization Strategies

Radical cyclization reactions offer a powerful tool for the construction of cyclic systems, including the oxanone core. These methods often proceed under mild conditions and exhibit high levels of regio- and stereoselectivity. The generation of a radical species at a specific position in an acyclic precursor can initiate a cascade of events leading to the formation of the desired heterocyclic ring.

One common strategy involves the generation of an alkyl radical which can then add to a carbon-carbon double or triple bond within the same molecule. For instance, an alkyl radical can be generated from various precursors, such as organohalides, thioesters, or through the fragmentation of other molecules, often initiated by photochemical methods or radical initiators like azobisisobutyronitrile (AIBN). acs.org The subsequent intramolecular addition to a π-system, such as an alkene or alkyne, results in the formation of a new ring. acs.org In the context of oxanone synthesis, a key step is the formation of the tetrahydropyran (B127337) ring via a 6-endo-trig cyclization, a process that can be influenced by substituents on the π-system. acs.org

Recent advances have focused on transition-metal-catalyzed or photoredox-catalyzed radical reactions, which offer greater control and efficiency. beilstein-journals.orgacs.org For example, an iron(III)-catalyzed radical polycyclization has been used to generate tertiary radicals from electron-rich alkenes, which then undergo a cascade of cyclizations to form complex polycyclic systems. nih.gov Similarly, photoredox catalysis can be employed to generate alkyl radicals from precursors like alkyl diacyl peroxides, which then participate in additions to alkenes. acs.org

A plausible reaction mechanism for synthesizing an oxindole, a related heterocyclic structure, involves the generation of a radical intermediate that adds to a C=C bond, followed by an intramolecular cyclization. beilstein-journals.org This general principle can be adapted for the synthesis of oxanones. The process might involve the generation of a carbon-centered radical which then cyclizes onto an appropriately positioned enone or enoate functionality.

Radical Generation Method Initiator/Catalyst Radical Precursor Example Key Transformation Reference
Thermal HomolysisAIBN / Tributyltin hydrideN-NitrosoamineN-N bond cleavage, iminyl radical formation, cyclization acs.org
Photoredox CatalysisRu(bpy)₃(PF₆)₂N-AcyloxyphthalimidePhotoinduced fragmentation, radical addition, cyclization nih.gov
Iron CatalysisFe(acac)₃ / PhSiH₃Electron-rich alkeneRadical generation, polycyclization cascade nih.gov
Electrochemical OxidationCp₂Fe(II) / Cp₂Fe(III)CarbanionOxidation to alkyl radical, cyclization beilstein-journals.org

Conjugate Addition Chemistry in Tetrahydropyranone Annulation

Conjugate addition, particularly the Michael addition, is a cornerstone of carbon-carbon bond formation and is widely employed in the synthesis of cyclic compounds. rug.nl This strategy is particularly effective for the annulation (ring-forming) process that creates the tetrahydropyranone skeleton. The reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. rug.nlorganicchemistrydata.org

A powerful application of this chemistry is the intramolecular oxa-Michael addition, where an internal oxygen nucleophile (a hydroxyl group) attacks an α,β-unsaturated ketone or ester. This cyclization directly yields the tetrahydropyranone ring system. The stereochemical outcome of this reaction can often be controlled, leading to the formation of specific diastereomers.

Recent research has highlighted the use of catalysts to promote these cyclizations under mild conditions. For example, gold(III) chloride has been shown to be an effective catalyst for the 6-endo-trig oxa-Michael addition of cycloalkenyl alcohols to form fused tetrahydropyranone systems. nih.govnih.gov This method is highly diastereoselective and tolerates acid-sensitive functional groups. nih.gov The reaction proceeds much faster and with a broader substrate scope compared to stoichiometric promoters like boron trifluoride diethyl etherate. nih.gov

The general strategy involves the synthesis of an acyclic or macrocyclic precursor containing both a hydroxyl group and an α,β-unsaturated ketone moiety. Treatment with a suitable catalyst then induces the intramolecular conjugate addition to furnish the tetrahydropyranone ring. The substitution pattern on the acyclic precursor dictates the final substitution on the heterocyclic product, allowing for the synthesis of analogues like this compound.

Catalyst/Promoter Reaction Type Substrate Example Key Features Reference
Gold(III) chloride (catalytic)6-endo-trig oxa-Michael additionCycloalkenyl alcoholHigh diastereoselectivity, mild conditions, broad scope nih.govnih.gov
Boron trifluoride diethyl etherate (stoichiometric)oxa-Michael additionCycloalkenyl alcoholPromoter for cyclization nih.gov
Organocatalysts (e.g., DABCO)Michael/aldol/cyclization sequence1,3-Dicarbonyl compounds, olefinic oxindolesAsymmetric synthesis, good yields researchgate.net

Biocatalytic and Chemoenzymatic Pathways to Oxanones

Biocatalysis and chemoenzymatic synthesis are emerging as powerful and sustainable alternatives to traditional chemical methods. mdpi.com These approaches leverage the high selectivity (chemo-, regio-, and enantio-) of enzymes to perform complex chemical transformations under mild conditions. nih.govnih.gov This is particularly advantageous for the synthesis of chiral molecules like many oxanone derivatives.

Enzymes from various classes, including oxidoreductases (such as alcohol dehydrogenases and monooxygenases), hydrolases, and lyases, can be employed. mdpi.comnih.gov For instance, P450 monooxygenases are capable of performing difficult oxidative transformations, such as the regio- and stereospecific hydroxylation of C-H bonds, which can be a key step in generating precursors for cyclization. nih.gov

A chemoenzymatic strategy combines enzymatic steps with conventional chemical reactions to create more efficient synthetic routes. rsc.orgd-nb.info For example, an enzyme could be used to create a chiral alcohol from a prochiral ketone with high enantiomeric excess. This chiral intermediate can then be elaborated using standard chemical methods to form the final oxanone product. The use of enzymes can significantly reduce the number of protection-deprotection steps often required in chemical synthesis. mit.edu

Computer-assisted planning tools are being developed to design novel chemoenzymatic pathways by integrating databases of known chemical and enzymatic reactions. nih.govmit.edu These tools can identify optimal routes that minimize transitions between chemical and biological steps, thereby reducing costly purification processes. nih.gov The application of such strategies to the synthesis of oxanones holds the promise of producing enantiomerically pure compounds through more sustainable and efficient processes. rsc.org

Enzyme Class Transformation Substrate Type Key Advantage Reference
Oxidoreductases (e.g., P450s, ADHs)Hydroxylation, Oxidation/ReductionAlkanes, Alcohols, KetonesHigh regio- and stereoselectivity mdpi.comnih.govrsc.org
Hydrolases (e.g., Lipases)(De)acetylation, ResolutionEsters, AlcoholsKinetic resolution of racemates, regioselective protection d-nb.info
Synthases (e.g., AONS)C-C bond formationAmino acids, Acyl-CoAStereospecific formation of α-amino ketones researchgate.net
Ene-reductases (ERs)Reduction of C=C bondsα,β-Unsaturated carbonylsChemoselective reduction, stereocontrol rsc.org

Mechanistic Elucidation and Kinetic Investigations of Reactions Involving 3 2 Methylpropyl Oxan 4 One and Its Precursors

Detailed Reaction Mechanism Analysis in Oxanone Formation

The synthesis of substituted tetrahydropyran-4-ones, such as 3-(2-methylpropyl)oxan-4-one, can be achieved through various synthetic routes. One of the most prominent methods for constructing the tetrahydropyran (B127337) (THP) ring is the Prins cyclization and its variants. nih.govbeilstein-journals.orgbeilstein-journals.org These reactions involve the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone, proceeding through key reactive intermediates. For the formation of an oxan-4-one structure, a functionalized precursor that incorporates a ketone or a latent ketone functionality is required.

Computational Chemistry and Density Functional Theory (DFT) for Mechanistic Insights

In the absence of direct experimental data for this compound, computational methods, particularly Density Functional Theory (DFT), serve as powerful predictive tools to elucidate reaction mechanisms, transition state geometries, and the energies of intermediates. nih.govkaznu.kzacs.org DFT calculations are instrumental in understanding the intricacies of cyclization reactions that form tetrahydropyranone rings. kaznu.kzresearchgate.netresearchgate.netchemistry.kz

For instance, in the formation of a six-membered tetrahydropyranone via a Petasis-Ferrier rearrangement, DFT studies have shown the mechanism to be a concerted and asynchronous process where the C-O bond cleavage and the aldol-type C-C bond formation occur simultaneously. nih.govacs.org In contrast, the formation of a five-membered ring proceeds stepwise through an oxocarbenium enolate intermediate. nih.govacs.org Applying this to the synthesis of this compound, DFT could model the reaction pathway, comparing concerted versus stepwise mechanisms and identifying the most energetically favorable route.

DFT calculations can also predict the stable conformations of the final product. For substituted tetrahydropyran-4-ones, the chair conformation is typically the most stable. chemistry.kz For this compound, the bulky 2-methylpropyl group would likely favor an equatorial position to minimize steric strain, a hypothesis that can be quantified through DFT calculations of conformational energies.

Table 1: Representative Applications of DFT in Tetrahydropyranone Chemistry

Studied SystemDFT MethodKey Insights
Petasis-Ferrier RearrangementB3LYPDiffering mechanisms for 5- vs. 6-membered ring formation (stepwise vs. concerted). nih.govacs.org
3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-oneB3LYP/6-31G(d)Determination of stable chair conformations and the influence of intramolecular hydrogen bonding. chemistry.kz
Ruthenium-Catalyzed C-H CouplingDFT CalculationsElucidation of the catalytic cycle and the origin of E/Z stereoselectivity in olefin formation. nih.govnih.govresearchgate.netmarquette.edu
3,5-dimethyleneoxytetrahydropyran-4-one oximeDFT B3LYP/6-31G(d)Calculation of stable conformers and energetic equivalence of syn- and anti-isomers. kaznu.kzresearchgate.net

Role of Catalyst Nature and Reaction Conditions in Stereoselectivity and Regioselectivity

The stereoselectivity and regioselectivity of oxanone formation are critically dependent on the choice of catalyst and reaction conditions. In Prins-type cyclizations, Lewis acids or Brønsted acids are commonly employed to activate the carbonyl group, generating an oxocarbenium ion intermediate. nih.govbeilstein-journals.org The nature of the catalyst influences the structure of the transition state, thereby dictating the stereochemical outcome.

Stereoselectivity: The formation of stereocenters at the C3 and potentially other positions of the oxanone ring is controlled by the geometry of the transition state. In many Prins cyclizations leading to tetrahydropyrans, a chair-like transition state is invoked to explain the observed high diastereoselectivity. nih.govbeilstein-journals.org The substituents on the reacting partners will preferentially occupy equatorial positions in this transition state to minimize steric hindrance, leading to a predictable relative stereochemistry in the product. For the synthesis of this compound, the bulky isobutyl group at the 3-position would strongly influence the conformational preference of the transition state, guiding the stereochemical course of the reaction. The choice of a bulky Lewis acid catalyst could further enhance this steric control.

Regioselectivity: In cases where competing cyclization pathways are possible (e.g., formation of a five-membered tetrahydrofuran (B95107) ring versus a six-membered tetrahydropyran ring), the regioselectivity is governed by the relative stabilities of the competing transition states. DFT studies have shown that for certain substrates, the transition state leading to the tetrahydropyran product can be destabilized by 1,3-diaxial interactions, favoring the formation of the tetrahydrofuran ring. beilstein-journals.org The specific substitution pattern of the precursors to this compound would be crucial in determining the regiochemical outcome, which can be modulated by the choice of catalyst and solvent.

Characterization of Reactive Intermediates and Transition States

The formation of the oxan-4-one ring proceeds through a series of high-energy species, including reactive intermediates and transition states. lumenlearning.com While direct observation of these transient species is often challenging, their existence and structure are inferred from kinetic data, trapping experiments, and computational modeling. lumenlearning.com

Reactive Intermediates: In acid-catalyzed cyclizations for tetrahydropyran formation, the key reactive intermediate is typically an oxocarbenium ion. nih.govbeilstein-journals.orgbeilstein-journals.org This electrophilic species is then attacked intramolecularly by a nucleophile (e.g., an alkene) to close the ring. The stability of this carbocation is a crucial factor in the reaction's feasibility. In silyl-Prins cyclizations, the intermediate is a cation stabilized by a β-silicon atom, which influences the subsequent reaction steps. researchgate.net In other routes, radical intermediates can also be involved in the cleavage and formation of the cyclic ketone structure. nih.gov

Transition States: The transition state is the highest energy point on the reaction coordinate between reactants and intermediates or between intermediates and products. lumenlearning.comnih.gov Its geometry determines the stereochemical outcome of the reaction. For the formation of this compound via a Prins-type reaction, a chair-like transition state is often proposed. nih.govresearchgate.net Computational studies can provide detailed structures of these transition states, revealing bond lengths and angles that explain the observed selectivity. nih.gov For example, DFT calculations can elucidate why a particular diastereomer is favored by showing the lower energy of its corresponding transition state. nih.govresearchgate.net

Kinetic Studies of Oxanone Ring Transformations

Kinetic studies provide quantitative insights into reaction rates, the factors that influence them, and the sequence of elementary steps in a reaction mechanism.

Analysis of Rate-Determining Steps in Complex Reaction Sequences

For the formation of an oxanone, the RDS could be the initial acid-catalyzed formation of the oxocarbenium ion, the subsequent C-C bond-forming cyclization step, or the final deprotonation/rearrangement step. For instance, in the hydrolysis of tetrahydropyran-2-yl alkanoates, kinetic studies pointed to the formation of the tetrahydropyran-2-yl carbonium ion as the rate-limiting step. rsc.org In other complex sequences, such as ruthenium-catalyzed coupling reactions to form oxacycles, kinetic isotope effect studies combined with DFT calculations can pinpoint the migratory insertion step as rate-determining. nih.gov

Table 2: General Characteristics of a Rate-Determining Step

CharacteristicDescription
Speed The slowest elementary step in a reaction mechanism. libretexts.org
Energy Barrier Corresponds to the highest activation energy barrier in the reaction energy profile. acenet.edu
Rate Law The concentrations of reactants involved in the RDS (and preceding steps in some cases) appear in the experimentally determined rate law. savemyexams.com
Influence Any factor that affects the rate of the RDS will directly impact the overall reaction rate. acenet.edu

Influence of Substituent Effects on Reaction Kinetics and Selectivity

The presence of substituents on the reacting molecules can significantly alter the rate and selectivity of a reaction. These substituent effects can be electronic (inductive or resonance) or steric in nature. The 2-methylpropyl (isobutyl) group at the C3 position of this compound would primarily exert steric and mild electron-donating inductive effects.

Electronic Effects: Electron-donating groups can stabilize carbocationic intermediates, thereby increasing the rate of reactions that proceed through such species. Conversely, electron-withdrawing groups would have a destabilizing effect and slow down the reaction. The Hammett equation provides a quantitative way to correlate reaction rates with the electronic effects of substituents. nsf.gov For transformations of the oxanone ring that involve the formation of a positive charge adjacent to the C3 position, the electron-donating nature of the isobutyl group would be expected to have an accelerating effect on the reaction rate.

Steric Effects: The bulky isobutyl group would have a pronounced steric influence. It can hinder the approach of reagents, thereby slowing down reactions. However, it can also be exploited to enhance selectivity. For example, in the reduction of the ketone at C4, the isobutyl group at C3 would direct the approach of a reducing agent to the less hindered face of the carbonyl group, leading to a high diastereoselectivity in the formation of the corresponding alcohol. Kinetic studies on a series of substituted oxan-4-ols have shown that the reactivity can be highly dependent on the conformation and steric environment of the substituents. researchgate.net The study of substituent effects on the rates of SN2 reactions also highlights the intricate interplay between electronic and steric factors in determining transition state structure and reaction kinetics. nih.gov

Principles of Stereochemical Control in Oxanone Ring Chemistry

The spatial arrangement of atoms, or stereochemistry, within the this compound molecule and its substituted analogues is critical in determining their chemical reactivity and potential applications. The control of stereochemistry in the synthesis of the oxanone (tetrahydropyran-4-one) ring and in subsequent reactions is governed by a set of fundamental principles rooted in conformational analysis and the nature of the reagents employed. nih.govlumenlearning.comuok.edu.inucalgary.ca

The tetrahydropyran-4-one ring typically adopts a chair conformation to minimize torsional and steric strain. ucalgary.cachemistrysteps.com Substituents on the ring generally prefer to occupy the more spacious equatorial positions to avoid unfavorable steric interactions with other atoms in the ring (1,3-diaxial interactions). lumenlearning.com The degree to which a substituent prefers the equatorial position is quantified by its "A-value." This conformational preference is the cornerstone of stereochemical control, as the facial accessibility of the C4-carbonyl group and other reactive sites is dictated by the ring's preferred conformation. nih.govuok.edu.in

Diastereoselective Synthesis of the Oxanone Ring

The construction of the tetrahydropyran-4-one skeleton with a defined stereochemistry at its substituent-bearing carbons is a primary challenge. Several strategies have been developed to achieve high levels of diastereoselectivity.

One prominent method is the Prins cyclization , particularly the silyl (B83357) enol ether variant. acs.orgbeilstein-journals.org In this reaction, a hydroxy-substituted silyl enol ether reacts with an aldehyde in the presence of a Lewis acid. An oxocarbenium ion intermediate is formed, which then undergoes an intramolecular cyclization. beilstein-journals.org The stereochemistry of the final product is often controlled by the formation of a chair-like transition state, which minimizes steric hindrance between the substituents. beilstein-journals.org For example, the cyclization of a hydroxyl silyl enol ether with an aldehyde can produce 2,6-cis disubstituted tetrahydropyran-4-ones with high diastereoselectivity. acs.org

Another powerful approach involves the Maitland-Japp reaction , which can be extended to synthesize highly functionalized dihydropyran-4-ones. These intermediates can then be stereoselectively converted to tetrahydropyran-4-ones. rsc.orgrsc.org For instance, conjugate addition of nucleophiles to the double bond of the dihydropyran-4-one generates an enolate that can be trapped, establishing stereocenters with high control. rsc.org The stereochemical outcome is often governed by the preference for the nucleophile to add from the pseudo-axial direction to minimize steric clashes. rsc.orgwhiterose.ac.uk

The table below summarizes the diastereoselective outcomes for the synthesis of substituted tetrahydropyran-4-ones using this conjugate addition strategy.

Dihydropyran-4-one Substrate (at C6)NucleophileElectrophile (for enolate trap)Resulting Substitution PatternObserved DiastereoselectivityReference
6-Aryl/AlkylGilman Cuprates (R₂CuLi)-2,6-transHigh rsc.orgwhiterose.ac.uk
6-Aryl/AlkylL-Selectride (Hydride)-3,6-disubstitutedHigh rsc.org
6-Aryl/AlkylL-Selectride (Hydride)Alkyl Halide (e.g., MeI, Allyl-Br)3,3,6-trisubstitutedHigh (cis relationship between new C3 substituents) whiterose.ac.uk

Stereocontrol in Reactions of the Oxanone Ring

Once the 3-substituted oxanone ring is formed, subsequent reactions, particularly nucleophilic additions to the C4-carbonyl, are also subject to stereochemical control. The incoming nucleophile can attack the carbonyl carbon from either the axial or equatorial face. The preferred trajectory is determined by the conformational equilibrium of the ring and the nature of the attacking reagent. nih.gov

For a 2,6-disubstituted tetrahydropyran-4-one, the molecule will exist in a conformational equilibrium between two chair forms. If the substituents are sterically demanding, the conformation where both groups are equatorial will be heavily favored. However, if the steric bulk is similar, both conformations may be populated, complicating stereoselective additions. nih.gov

In cases where one conformation is strongly preferred, such as with a bulky 2-alkyl group and an axial 6-alkynyl group, predictable additions to the ketone can be achieved. nih.gov The choice of reducing agent is also crucial. Bulky reducing agents like L-Selectride typically favor axial attack, leading to the formation of an equatorial alcohol. Conversely, smaller reagents like sodium borohydride (B1222165) (NaBH₄) can, in some systems, lead to the equatorial attack, yielding an axial alcohol. nih.gov

The following table illustrates the influence of the reducing agent on the stereochemical outcome of the reduction of substituted tetrahydropyran-4-ones.

SubstrateReducing AgentMajor Product Stereochemistry (Alcohol)Reference
2,6-trans-Dialkyltetrahydropyran-4-oneNaBH₄Equatorial Alcohol nih.gov
2,6-trans-Dialkyltetrahydropyran-4-oneL-SelectrideAxial Alcohol nih.gov

Sophisticated Spectroscopic Characterization and Structural Analysis of 3 2 Methylpropyl Oxan 4 One

Integration of Advanced Spectroscopic Methods for Comprehensive Structural Characterization

The definitive structural confirmation of 3-(2-Methylpropyl)oxan-4-one, with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol , necessitates a multi-faceted analytical approach. The integration of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, alongside mass spectrometry, provides an unambiguous blueprint of its atomic connectivity and molecular framework.

Mass Spectrometry (MS)

Mass spectrometry would be the initial step to confirm the molecular weight of the compound. For this compound, a high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ that corresponds to the exact mass of the compound, confirming its elemental composition.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different proton environments and their neighboring protons. For this compound, a variety of signals would be anticipated, corresponding to the protons of the isobutyl group and the oxanone ring. The predicted chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atom and the carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. A key feature would be the signal for the carbonyl carbon (C=O) at a significantly downfield chemical shift. The spectrum would also show distinct signals for the carbons in the oxanone ring and the isobutyl side chain.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would establish the connectivity within the isobutyl group (e.g., the methine proton to the methylene (B1212753) and methyl protons) and along the backbone of the oxanone ring. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates directly bonded proton-carbon pairs. Each proton signal is linked to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of each CH, CH₂, and CH₃ group. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over two to three bonds. It is instrumental in connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the protons on the isobutyl group to the C3 carbon of the oxanone ring, confirming the position of the alkyl substituent. It would also reveal correlations from protons adjacent to the carbonyl group (at C3 and C5) to the C4 carbonyl carbon, definitively placing the ketone functionality. chemicalbook.com

By integrating the data from these spectroscopic methods, a complete and confident structural assignment for this compound can be achieved. The mass spectrum confirms the molecular formula, the 1D NMR spectra identify the types and number of proton and carbon environments, and the 2D NMR spectra piece together the connectivity to build the final molecular structure.

Interactive Data Tables

Note: The following data is predicted and illustrative, based on the known structure of this compound, as detailed experimental data is not publicly available.

Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2 (ax, eq)3.8 - 4.2m-2H
H32.5 - 2.8m-1H
H5 (ax, eq)2.3 - 2.6m-2H
H6 (ax, eq)3.5 - 3.9m-2H
H1' (CH₂)1.4 - 1.7m-2H
H2' (CH)1.8 - 2.1m-1H
H3' (2 x CH₃)0.9 - 1.1d~6.86H

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C2~68.0
C3~55.0
C4 (C=O)~208.0
C5~45.0
C6~67.0
C1' (CH₂)~38.0
C2' (CH)~28.0
C3' (2 x CH₃)~22.5

Table 3: Predicted Key HMBC Correlations for this compound

Proton(s)Correlated Carbon(s) (²J, ³J)
H3C2, C4, C5, C1'
H5C3, C4, C6
H1'C3, C2', C3'
H2'C1', C3'
H3'C1', C2'

Synthetic Transformations and Broader Research Applications of 3 2 Methylpropyl Oxan 4 One Derivatives

Strategic Derivatization of the Oxanone Core

The chemical reactivity of the 3-(2-methylpropyl)oxan-4-one core allows for a variety of strategic derivatizations. These modifications are crucial for developing new compounds with tailored properties.

Functional Group Interconversions on the Carbonyl and Alkyl Substituent

Functional group interconversion is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. solubilityofthings.com In the context of this compound, both the carbonyl group and the 2-methylpropyl substituent are amenable to such modifications.

The carbonyl group (C=O) is a highly reactive site. fiveable.me It can undergo reduction to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com This transformation from a ketone to an alcohol significantly alters the molecule's polarity and hydrogen bonding capabilities. fiveable.me Conversely, the resulting secondary alcohol can be oxidized back to the ketone using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Moffatt oxidations. imperial.ac.uk

The 2-methylpropyl (isobutyl) substituent, while generally less reactive than the carbonyl group, can also be modified. Although direct functionalization of this alkyl chain is challenging, advanced synthetic methods, such as late-stage C-H functionalization, could potentially be employed to introduce new functional groups.

A summary of common functional group interconversions for the carbonyl group is presented below:

Starting Functional Group Reagent(s) Resulting Functional Group
Ketone (C=O)NaBH₄, LiAlH₄Secondary Alcohol (-CHOH)
Secondary Alcohol (-CHOH)PCC, CrO₃Ketone (C=O)

Regio- and Stereoselective Alkylation and Acylation Reactions

Alkylation and acylation reactions at the α-carbon (the carbon atom adjacent to the carbonyl group) are powerful tools for building molecular complexity. youtube.com In this compound, the α-carbon at the 3-position is a primary target for these reactions.

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple reactive sites. In this case, the desired regioselectivity is the alkylation or acylation at the C3 position. This is typically achieved by forming an enolate intermediate under basic conditions. The choice of base and reaction conditions can influence the regioselectivity if other potential sites for deprotonation exist.

Stereoselectivity is the control of the three-dimensional arrangement of atoms in the product. When a new substituent is introduced at the C3 position, a new stereocenter can be created. Controlling the stereochemistry of this new center is often crucial, especially in the synthesis of biologically active molecules. The stereochemical outcome of these reactions can be influenced by the existing stereochemistry of the molecule, the choice of reagents, and the reaction conditions. nih.govvub.ac.be For instance, the use of chiral auxiliaries or catalysts can direct the incoming group to a specific face of the enolate, leading to a high degree of stereoselectivity. rsc.org

The Friedel-Crafts acylation is a classic example of an acylation reaction where an acyl group is introduced, typically onto an aromatic ring, but the principles can be adapted for enolates. youtube.comgoogle.com

Reaction Type Key Intermediate Controlling Factors Outcome
AlkylationEnolateBase, Solvent, Temperature, Alkylating AgentFormation of a new C-C bond at the α-carbon
AcylationEnolateAcylating Agent, CatalystIntroduction of an acyl group at the α-carbon

Oxanones as Precursors in the Synthesis of Complex Organic Molecules

The structural features of this compound make it a valuable building block for the synthesis of more complex and often biologically relevant molecules.

Integration into Bio-Inspired and Natural Product Synthesis Efforts

The oxanone core is a common motif in a variety of natural products. The synthesis of such complex molecules often involves the use of simpler, readily available building blocks that can be elaborated into the final target. The principles of using heterocyclic templates like oxanones are evident in the synthesis of various natural products. For example, the synthesis of phainanoids, which are highly modified triterpenoids, involves the construction of complex spirocyclic systems. sioc-journal.cn While not directly involving this compound, these syntheses illustrate the strategic importance of cyclic ketone precursors.

Construction of Spiro and Fused Heterocyclic Architectures

The this compound scaffold is well-suited for the construction of spirocyclic and fused heterocyclic systems.

Spirocycles are bicyclic compounds where the two rings are connected by a single common atom. researchgate.net The carbonyl group of the oxanone can serve as an electrophilic center for intramolecular cyclization reactions, leading to the formation of a spirocyclic junction. General strategies for spirocycle synthesis often involve the reaction of cyclic ketones with various reagents to form the second ring. sioc-journal.cnrsc.orgmdpi.com For instance, an appropriately functionalized side chain attached at the C3 position could undergo a cyclization reaction onto the C4 carbonyl carbon.

Fused heterocycles are formed when two rings share two or more common atoms. The oxanone ring can be used as a template to build an additional ring onto its framework. This can be achieved through various annulation strategies, where a new ring is "stitched" onto the existing one. whiterose.ac.uk For example, a reaction sequence could involve an initial functionalization at the C3 position, followed by a cyclization that incorporates both the C3 and C4 positions of the original oxanone ring.

Target Architecture Key Synthetic Strategy Role of Oxanone
SpirocyclesIntramolecular cyclization onto the carbonyl carbonProvides the spiro-atom and one of the rings
Fused HeterocyclesAnnulation reactionsServes as a template for the construction of an additional ring

Potential in Material Science and Polymer Chemistry Research

While the primary applications of oxanone derivatives have been in the realm of fine chemical synthesis, their structural features suggest potential for use in material science and polymer chemistry. The incorporation of heterocyclic units like oxanones into polymer backbones can influence the material's properties, such as thermal stability, solubility, and mechanical strength.

The ability to functionalize the oxanone ring at various positions allows for the introduction of polymerizable groups or moieties that can interact with other polymer chains. For instance, the carbonyl group could be transformed into a diol, which could then be used as a monomer in the synthesis of polyesters or polyurethanes. Although direct research on this compound in this area is not extensively documented, the principles of using cyclic structures in polymer chemistry are well-established. For example, spiro compounds, which can be derived from oxanones, have been used to create unique polymer architectures. researchgate.net Furthermore, some oxanone derivatives, such as 4-methyl-2-(2-methylpropyl)oxan-4-ol, are utilized in the fragrance industry, which often intersects with the development of new materials for controlled release applications. nih.govgoogle.comepo.orgresearchgate.net

Exploration as Monomeric Units for Macromolecular Architectures

Theoretically, this compound could potentially serve as a monomer in ring-opening polymerization (ROP). This type of polymerization is a common method for producing polymers from cyclic compounds. The oxanone ring, containing an ester (or keto-ether) linkage, is susceptible to cleavage and subsequent polymerization under specific catalytic conditions. The polymerization could proceed via cationic, anionic, or coordination-insertion mechanisms, depending on the initiator and reaction conditions used.

The substituent at the 3-position, the 2-methylpropyl (isobutyl) group, would be expected to influence the polymer's properties. This bulky, non-polar side group could impact the polymer's solubility, thermal properties, and crystalline structure. For instance, the isobutyl group might increase the polymer's solubility in non-polar organic solvents and lower its melting point compared to a polymer derived from an unsubstituted oxanone.

However, without experimental studies, any discussion of polymerization kinetics, achievable molecular weights, or the precise influence of the isobutyl group on the resulting macromolecular architecture remains speculative. Research in related areas, such as the polymerization of other substituted cyclic esters, suggests that the steric hindrance of the substituent could affect the rate of polymerization and the stereochemistry of the resulting polymer chain.

Thermodynamic and Thermal Analysis of Oxanone-Containing Polymers

Should a polymer of this compound be synthesized, a full thermodynamic and thermal analysis would be crucial to understanding its potential applications. Key properties that would need to be investigated include:

Glass Transition Temperature (Tg): This is the temperature at which the amorphous regions of a polymer transition from a hard, glassy state to a more flexible, rubbery state. The Tg would be influenced by the flexibility of the polymer backbone and the size and nature of the side groups. The presence of the isobutyl group would likely affect chain packing and mobility, thereby influencing the Tg.

Melting Temperature (Tm): For semi-crystalline polymers, the Tm is the temperature at which the crystalline domains melt. The ability of the polymer chains to pack into an ordered crystalline lattice would be significantly affected by the stereochemistry and bulkiness of the 2-methylpropyl substituent.

Thermal Stability: Thermogravimetric analysis (TGA) would be used to determine the temperature at which the polymer begins to decompose. This is a critical parameter for defining the processing window and service temperature of the material.

Enthalpy and Entropy of Polymerization: These thermodynamic parameters provide insight into the feasibility and driving forces of the polymerization reaction.

Without experimental data, it is impossible to provide a data table of these properties. The table below is a hypothetical representation of the kind of data that would be generated from such studies.

Hypothetical Thermal Properties of Poly(this compound)

Property Predicted Value Method of Determination
Glass Transition Temperature (Tg) - Differential Scanning Calorimetry (DSC)
Melting Temperature (Tm) - Differential Scanning Calorimetry (DSC)
Decomposition Temperature (Td) - Thermogravimetric Analysis (TGA)
Enthalpy of Fusion (ΔHf) - Differential Scanning Calorimetry (DSC)

This table is for illustrative purposes only, as no experimental data is currently available.

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